L-K6L9

Prostate Cancer Cytotoxicity Androgen-Independent

Researchers investigating chirality-dependent peptide activity require a structurally defined all-L-amino acid baseline control to isolate D-substitution effects. L-K6L9 (LKLLKKLLKKLLKLL-NH₂) provides this essential reference: • Quantitatively validated LC50 of 4-6 µM against prostate cancer cells, 5-7 µM against non-cancerous fibroblasts for therapeutic index assessment. • Documented stability against CF sputum proteases without inducing bacterial resistance, ideal for ex vivo assays. • Standardized all-L amphipathic α-helical structure for reproducible membrane interaction studies. Supplied as custom synthesis with ≥98% purity; available for immediate global shipping.

Molecular Formula C90H174N22O15
Molecular Weight 1804.5 g/mol
Cat. No. B12380685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-K6L9
Molecular FormulaC90H174N22O15
Molecular Weight1804.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N
InChIInChI=1S/C90H174N22O15/c1-52(2)43-61(97)77(114)99-62(31-19-25-37-91)80(117)107-73(49-58(13)14)88(125)110-69(45-54(5)6)84(121)102-63(32-20-26-38-92)78(115)100-65(34-22-28-40-94)81(118)108-74(50-59(15)16)89(126)111-70(46-55(7)8)85(122)103-64(33-21-27-39-93)79(116)101-66(35-23-29-41-95)82(119)109-75(51-60(17)18)90(127)112-71(47-56(9)10)86(123)104-67(36-24-30-42-96)83(120)106-72(48-57(11)12)87(124)105-68(76(98)113)44-53(3)4/h52-75H,19-51,91-97H2,1-18H3,(H2,98,113)(H,99,114)(H,100,115)(H,101,116)(H,102,121)(H,103,122)(H,104,123)(H,105,124)(H,106,120)(H,107,117)(H,108,118)(H,109,119)(H,110,125)(H,111,126)(H,112,127)/t61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-/m0/s1
InChIKeyMGRVUOHLBGAMAI-DMRUZIJISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-K6L9 Peptide Procurement Guide: Antimicrobial and Anticancer Research Applications


L-K6L9 is a synthetic 15-amino acid cytolytic peptide composed exclusively of L-isomers of leucine and lysine, with the sequence LKLLKKLLKKLLKLL-NH₂ and a molecular weight of 1804.48 Da [1]. This all-L-amino acid peptide is part of the K6L9 peptide family, which shares the same amino acid composition (six lysines and nine leucines) but varies in chirality and sequence arrangement [2]. L-K6L9 demonstrates dual bioactivity: it exhibits antimicrobial and antibiofilm activity against Pseudomonas aeruginosa from cystic fibrosis patients, while also displaying cytotoxic activity against human prostate cancer cell lines [1].

1
All-L stereochemistry defined control peptide for chirality comparison studies
2
Supports antimicrobial screening against P. aeruginosa from CF sputum environments
3
Prostate cancer cell-model endpoint assessment; all-L baseline for selectivity studies

Why L-K6L9 Cannot Be Simply Substituted with Other K6L9 Analogs


Within the K6L9 peptide family, chirality fundamentally dictates biological performance and degradation resistance. The all-L-amino acid composition of L-K6L9 distinguishes it from diastereomeric analogs such as D-K6L9 and D,L-K6L9 mixtures [1]. Research demonstrates that peptides within this family, despite identical amino acid composition, exhibit drastically altered sequences and structures that directly impact antimicrobial potency, membrane disruption kinetics, and susceptibility to proteolytic degradation [1][2]. For procurement decisions, substituting L-K6L9 with its D-enantiomer or mixed-chirality analogs without validating assay-specific activity may compromise experimental reproducibility due to differential interactions with biological membranes and varying stability profiles in physiologically relevant environments such as cystic fibrosis sputum [3].

!
D-enantiomer or mixed-chirality analogs may shift membrane disruption kinetics and proteolytic stability in CF sputum
!
Antimicrobial potency and antibiofilm profiles may not transfer directly between all-L and diastereomeric forms
!
Cancer cell-line response may differ with chirality; verify assay-specific activity before substituting K6L9 analogs

Quantitative Differentiation Evidence for L-K6L9: Cytotoxicity and Hemolytic Activity Data


L-K6L9 Cytotoxicity Profile Against Human Prostate Cancer Cell Lines

L-K6L9 demonstrates differential cytotoxicity across three human prostate cancer cell lines with distinct androgen-dependency phenotypes. The peptide exhibits LC50 values of 4 µM against both LNCaP-CL1 (androgen-independent) and 22Rv1 cells, and 6 µM against LNCaP (androgen-dependent) cells . This pattern of activity indicates that L-K6L9 maintains potency regardless of androgen receptor status, a characteristic that distinguishes it from hormone-dependent therapeutic approaches. When compared to the modified diastereomeric peptide SA-D-K6L9-AS, which exhibits LC50 values ranging from 0.707 µM (B16-F10 melanoma) to 6.237 µM (4T1 breast cancer), L-K6L9 occupies an intermediate potency range but offers the advantage of defined all-L stereochemistry without terminal modifications [1].

Cytotoxicity in prostate cancer lines
Head-to-head
L-K6L9 LC50: 4 µM (LNCaP-CL1, 22Rv1), 6 µM (LNCaP) vs. SA-D-K6L9-AS: 0.707–6.237 µM across B16-F10, 4T1, GL26
Supports cell-model endpoint review across androgen-status contexts
2- to 8-fold lower potency than modified analog; all-L stereochemistry baseline
Prostate Cancer Cytotoxicity Androgen-Independent

L-K6L9 Cytotoxicity Against Non-Cancerous Fibroblast Cell Lines

L-K6L9 exhibits measurable cytotoxicity against non-cancerous fibroblast cell lines, with LC50 values of 7 µM against NIH3T3 mouse fibroblasts and 5 µM against OL human foreskin fibroblasts . The minimal differential between cancer cell LC50 values (4-6 µM) and non-cancerous cell LC50 values (5-7 µM) indicates that L-K6L9 lacks significant inherent cancer selectivity in vitro. For comparison, pH-dependent analogs such as [D]-H6L9 were specifically engineered by substituting lysine residues (pKa ~10.5) with histidine residues (pKa ~6.1) to achieve selective activation only in acidic tumor microenvironments, thereby reducing systemic toxicity [1].

Cytotoxicity in non-cancerous fibroblasts
Class-level inference
LC50: 7 µM (NIH3T3), 5 µM (OL); selectivity ratio ~1:1 vs. prostate cancer cells
Supports selectivity-ratio endpoint review for peptide modification studies
Minimal differential vs. cancer cells; reference baseline for selectivity engineering
Selectivity Non-cancerous Cells Therapeutic Window

L-K6L9 Hemolytic Activity Threshold in Human Erythrocytes

L-K6L9 induces hemolysis of isolated human erythrocytes when used at a concentration of 100 µM [1]. This hemolytic threshold provides a quantitative benchmark for assessing membrane-disruptive activity against mammalian cells. For context, research on the parent K6L9 peptide demonstrates that conjugation with pyropheophorbide-a (PPA) to form PPA-K6L9 reduces hemolysis and hepatic injury compared to the unmodified peptide [2]. The hemolytic activity of L-K6L9 at 100 µM is consistent with the membrane-lytic mechanism of action shared across the K6L9 family, wherein amphipathic α-helical structure facilitates interaction with and disruption of lipid bilayers [3].

Hemolytic threshold
Class-level inference
Hemolysis at 100 µM in isolated human erythrocytes; PPA-K6L9 conjugate reduces hemolytic effect
Supports hemolytic threshold endpoint for membrane-disruption assay context
Quantitative benchmark for membrane-lytic activity of analog peptides
Hemolysis Mammalian Cell Toxicity Safety Assessment

L-K6L9 Antimicrobial and Antibiofilm Activity Against P. aeruginosa

L-K6L9 demonstrates antimicrobial and antibiofilm activity against Pseudomonas aeruginosa isolated from cystic fibrosis patients [1]. The peptide exhibits stability and resistance to degradation by cystic fibrosis sputum proteases and does not induce bacterial resistance under the conditions tested [1][2]. Comparative studies of D,L-K6L9 diastereomeric mixtures (which include both L- and D-amino acid residues) confirm that peptides in this family maintain antimicrobial and antibiofilm activity against multidrug-resistant P. aeruginosa while remaining stable in the CF sputum environment [2]. However, direct quantitative comparisons (e.g., MIC values) between all-L L-K6L9 and D-containing analogs are not reported in the available literature.

Antimicrobial/antibiofilm activity
Data to verify
Reported activity against P. aeruginosa from CF patients; stable in CF sputum; resistance not observed
Supports antimicrobial screening context; verify chirality-specific endpoints
Direct MIC comparison with D-analogs unavailable in current evidence
Antimicrobial Antibiofilm Pseudomonas aeruginosa

Recommended Research Applications for L-K6L9 Based on Quantified Activity Profile


Baseline Control for Chirality-Dependent Anticancer Activity Studies

L-K6L9 serves as an essential all-L-amino acid baseline control when investigating the impact of D-amino acid substitution on anticancer peptide potency and selectivity. Researchers studying diastereomeric peptides such as D-K6L9 or pH-responsive analogs like [D]-H6L9 can use L-K6L9 to isolate chirality-specific effects on membrane interaction kinetics and cytotoxicity. The established LC50 values (4-6 µM against prostate cancer lines) provide a quantitative reference for assessing whether D-amino acid incorporation enhances or diminishes activity in specific cellular contexts .

Reference Compound for Evaluating Selectivity-Enhancing Peptide Modifications

The narrow selectivity ratio between cancer cells (LC50 4-6 µM) and non-cancerous fibroblasts (LC50 5-7 µM) makes L-K6L9 an ideal reference compound for assessing modifications designed to improve therapeutic index . Investigators developing tumor-selective delivery systems, pH-activatable prodrugs, or albumin-binding conjugates (e.g., PPA-K6L9) can quantify the magnitude of selectivity improvement relative to the unmodified L-K6L9 baseline [1].

Membrane Disruption Studies and Pore Formation Mechanism Research

L-K6L9 provides a structurally defined all-L peptide for investigating the relationship between amphipathic α-helical structure and membrane-disruptive activity. The peptide's 15-amino acid sequence (LKLLKKLLKKLLKLL-NH₂) and known hemolytic threshold at 100 µM establish a reproducible system for molecular dynamics simulations and experimental membrane perturbation assays [2]. Researchers can employ L-K6L9 as the unmodified comparator when evaluating how terminal extensions (e.g., SA-D-K6L9-AS) or photosensitizer conjugation alter membrane interaction dynamics and pore formation stability [2].

Antimicrobial Peptide Stability Assessment in CF Sputum Environments

L-K6L9 is appropriate for studies investigating antimicrobial peptide stability against cystic fibrosis sputum proteases. The documented resistance to degradation in CF sputum and absence of induced bacterial resistance under test conditions position L-K6L9 as a control peptide for validating ex vivo stability assays [3]. When conducting comparative studies with protease-susceptible peptides, L-K6L9 can serve as a stable reference to benchmark relative degradation rates.

Application
Selection Property
Validation Focus
Chirality-dependent activity comparison
All-L defined stereochemistry
Enantiomer-specific endpoint review
Selectivity-enhancing modification reference
Narrow selectivity ratio baseline
Cancer vs. non-cancerous endpoint differential
Membrane perturbation mechanism studies
Defined hemolytic threshold (100 µM)
Membrane-disruption assay calibration
Antimicrobial stability in CF sputum
Protease-resistant all-L peptide
Stability benchmarking in CF-mimetic environments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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